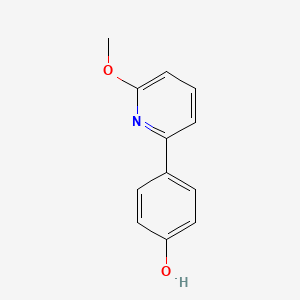

4-(6-Methoxypyridin-2-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxypyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCPUYLWRXWYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background of Phenol Pyridine Hybrid Scaffolds

Phenol-pyridine hybrid scaffolds are molecular frameworks that incorporate both a phenol (B47542) ring and a pyridine (B92270) ring. These structural motifs are of considerable interest in chemical research, particularly in the realm of medicinal chemistry. Both pyridine and phenol moieties are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. nih.govrsc.org

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a fundamental component in many natural products like vitamins and alkaloids. nih.gov Its inclusion in drug molecules can enhance pharmacological properties due to its capacity for hydrogen bonding, its weak basicity, and its contribution to aqueous solubility. nih.gov In the past decade (2014-2023), 54 U.S. FDA-approved small-molecule drugs contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. rsc.org

The phenol group, characterized by a hydroxyl group attached to a benzene (B151609) ring, is also a crucial pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov This interaction is often critical for a compound's biological activity. For instance, the hydroxyphenyl group has been identified as a key factor for the enzymatic inhibition of anaplastic lymphoma kinase (ALK) and for the cytotoxic effects of certain topoisomerase inhibitors. nih.govnih.gov The combination of these two scaffolds into a single hybrid molecule creates a versatile platform for designing new chemical entities with diverse therapeutic potential.

Significance of 4 6 Methoxypyridin 2 Yl Phenol Within Heterocyclic Chemistry

The specific structure of 4-(6-Methoxypyridin-2-yl)phenol, which links a phenol (B47542) to a pyridine (B92270) at the 2-position, endows it with unique chemical characteristics and significance within the field of heterocyclic chemistry. This significance can be understood by examining its core components: the 2-phenylpyridine (B120327) backbone, the methoxy (B1213986) substituent, and the phenolic hydroxyl group.

The 2-phenylpyridine core is a well-established ligand in organometallic chemistry. It readily reacts with transition metals like iridium and platinum through a process called cyclometalation to form highly phosphorescent complexes. wikipedia.org These metal complexes are of great interest for their application in organic light-emitting diodes (OLEDs), where they serve as efficient emitters. wikipedia.orgpatsnap.com The electronic properties of these complexes, and thus the color and efficiency of the light emission, can be finely tuned by adding substituents to the phenyl or pyridine rings. wikipedia.org

The methoxy group (-OCH₃) on the pyridine ring is a key modulator of the molecule's electronic and physical properties. In related systems, the introduction of a methoxypyridine motif has been shown to improve solubility and lead to compounds with enhanced biological activity. nih.gov The oxygen atom's electron-withdrawing inductive effect can decrease the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic applications and can influence how the molecule interacts with biological targets. nih.gov

The phenol group at the 4-position of the phenyl ring provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov It also serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of a library of derivatives with potentially new or improved functions. The combination of a metal-binding 2-phenylpyridine core with a functional phenol group suggests that this compound could serve as a building block for multifunctional molecules.

Research Landscape and Emerging Academic Directions for the Compound

Established Synthetic Pathways to the Pyridine-Phenol Core

The construction of the fundamental pyridine-phenol scaffold relies on established organic chemistry reactions. These methods involve the stepwise or concerted formation of the heterocyclic pyridine ring and the crucial carbon-carbon bond linking it to the phenol moiety.

Multi-Component Reactions for Pyridine-Phenol Construction

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing highly functionalized pyridine derivatives in a single step, which is advantageous for reducing waste and simplifying procedures. researchgate.netbohrium.com These reactions are pivotal in generating molecular diversity and can be adapted to create the pyridine core of the target molecule. bohrium.com

One of the earliest and most well-known methods is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, a β-dicarbonyl compound, and ammonia (B1221849). nih.gov Modern variations of MCRs employ different starting materials and catalysts to achieve complex pyridine structures. For instance, a one-pot, four-component reaction of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. nih.govacs.org These reactions can be performed under microwave irradiation to achieve excellent yields in short reaction times. nih.govacs.org By selecting a starting aldehyde that contains a protected phenol group, this strategy can be used to build the desired pyridyl-phenol framework.

Mechanochemical MCRs, which use mechanical force (e.g., ball-milling) instead of bulk solvents, represent a green chemistry approach to pyridine synthesis. nih.govorganic-chemistry.org These methods have been successfully applied to synthesize various heterocyclic compounds, including pyridines. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-Component | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation, Ethanol (B145695) | 4-Aryl-3-cyanopyridin-2-one | nih.govacs.org |

| Hantzsch Dihydropyridine Synthesis | Aromatic aldehyde, β-Dicarbonyl compounds (2 eq.), Ammonia | Mechanochemical (ball-milling) | Dihydropyridine | nih.gov |

Strategies for Regioselective Introduction of the Methoxy (B1213986) Moiety

Introducing a methoxy group at a specific position on the pyridine ring is critical for synthesizing the target compound. The electronic properties of the 2-methoxypyridine (B126380) are significantly influenced by the alkoxy group, which reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. nih.gov This modulation of basicity can be advantageous in subsequent reaction steps. nih.gov

A common strategy for the regioselective synthesis of substituted pyridines involves the use of pyridine N-oxides. nih.gov Activating the pyridine N-oxide with an agent like trifluoromethanesulfonic anhydride (B1165640) allows for the selective addition of nucleophiles, such as malonate anions, to either the 2- or 4-position of the pyridine ring. nih.gov While this specific example details alkylation, the principle can be extended to other functional groups.

Furthermore, the presence of a methoxy group can influence the regioselectivity of subsequent reactions. In the synthesis of magellanine-type alkaloids, a methoxy group ortho to an alkyl substituent on a pyridine ring was found to facilitate a Robinson annulation reaction in higher yield compared to analogues lacking the methoxy group. nih.gov This effect is attributed to the steric blocking of the nitrogen lone pair, which mitigates the pyridine's basicity. nih.gov

Formation of the Pyridin-2-yl to Phenol Bond

The creation of the carbon-carbon bond between the pyridine and phenol rings is a key transformation. Transition-metal-catalyzed cross-coupling reactions are the most common and effective methods for this purpose. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used technique. In this context, the reaction would involve a halopyridine (e.g., 2-bromo-6-methoxypyridine) and a phenol-derived boronic acid or ester (e.g., 4-hydroxyphenylboronic acid), or vice versa.

Direct C-H arylation offers a more atom-economical alternative, avoiding the pre-functionalization required for traditional cross-coupling. For example, a palladium-catalyzed direct arylation has been used to couple vinyl triflates with pyridines to furnish tetracyclic alkaloid cores. nih.gov This type of transformation is powerful for directly linking aromatic systems.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen the development of sophisticated catalytic systems that enable highly selective and efficient bond formations, which are applicable to the synthesis of this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

While palladium is a common catalyst, other transition metals like nickel and iron have emerged as powerful alternatives for cross-coupling reactions involving phenol derivatives. acs.org Nickel-catalyzed Suzuki-Miyaura couplings can be used to form sp²–sp² carbon-carbon bonds using phenol derivatives such as aryl pivalates, carbamates, and sulfamates as electrophiles. acs.org

A key strategy involves the palladium-catalyzed borylation of a C-H bond. This process can convert a C-H bond on either the pyridine or phenol starting material into a C-B bond, generating a boronic ester. This intermediate can then readily participate in a subsequent Suzuki-Miyaura cross-coupling reaction to form the desired pyridin-yl-phenol linkage. This two-step, one-pot approach is a powerful tool for constructing complex biaryl systems.

Table 2: Selected Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Nickel / Ligand | Aryl pivalates, Carbamates, Sulfamates + Organoboron reagents | Aryl C-C | acs.org |

| Kumada Coupling | Iron / Ligand | Aryl carbamates, Sulfamates + Grignard reagents | Aryl C(sp²)-C(sp³) | acs.org |

| Direct Arylation | Palladium / Ligand | Pyridines + Vinyl triflates | Pyridyl C-C | nih.gov |

Auxiliary-Directed C-H Functionalization of Phenol Derivatives with Pyridine Guidance

C-H functionalization represents a state-of-the-art strategy for increasing molecular complexity by directly converting C-H bonds into C-C or C-heteroatom bonds. researchgate.net In the context of synthesizing pyridyl-phenols, a directing group is often used to achieve high regioselectivity. nih.gov

A pyridine ring itself can act as a directing group. For instance, in o-(2-pyridyl)phenols, the pyridine nitrogen can coordinate to a metal catalyst, directing the functionalization to the ortho C-H bond of the phenol ring. A combination of ruthenium and photoredox catalysis has been successfully used for the ortho olefination of o-(2-pyridyl)phenols under visible light. nih.gov This demonstrates the utility of a pre-installed pyridine moiety to guide further C-H functionalization on the phenol ring.

Conversely, a directing group on the phenol's hydroxyl can guide the arylation with a pyridine derivative. While many strategies involve protecting the hydroxyl group to direct ortho-C-H functionalization, the ultimate goal is to achieve this on free phenols to improve synthetic efficiency. nih.gov More advanced methods utilize transient directing groups or exploit the inherent properties of the substrate and catalyst to control selectivity. For example, a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides was achieved using 2-(1-methylhydrazinyl)pyridine as a bidentate directing group, showcasing the power of pyridine-containing auxiliaries in C-H activation cascades. rsc.org

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-methoxypyridine |

| 4-Hydroxyphenylboronic acid |

| Ethyl cyanoacetate |

| Ammonium acetate |

| Pyridine N-oxide |

| Trifluoromethanesulfonic anhydride |

| o-(2-Pyridyl)phenol |

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For the synthesis of pyridinylphenols and their analogues, significant strides have been made in adopting green chemistry principles, particularly through the implementation of solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions offer substantial environmental benefits by eliminating the use of often hazardous and volatile organic solvents, leading to reduced waste, lower costs, and simplified purification processes.

Research has demonstrated the successful synthesis of various pyridine derivatives under solvent-free conditions. One notable approach involves a three-component, one-pot reaction between aromatic aldehydes, heteroaryl amines like 2-aminopyridine, and phenols at elevated temperatures (80°C) without any catalyst. researchgate.net This method provides a direct and efficient route to novel 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives, which can serve as precursors or analogues to the target compound. The reaction is characterized by its operational simplicity, rapid progression, and the absence of a need for expensive starting materials or solvents. researchgate.net

Another versatile solvent-free method is the Hantzsch-like multicomponent condensation. Using a Wells-Dawson heteropolyacid as a catalyst, 3-formylchromones, a β-ketoester, and ammonium acetate can be reacted at 80°C to produce functionalized pyridines as the main product. conicet.gov.ar This highlights a pathway where reaction conditions can be tuned to favor pyridine formation over dihydropyridine rings. conicet.gov.ar

Furthermore, an environmentally friendly procedure for synthesizing polysubstituted pyridine derivatives has been developed by reacting aromatic aldehydes, a cyclic ketone like 2,3-dihydroinden-1-one, and ammonium acetate under solvent-free conditions. tandfonline.com This method boasts excellent yields and mild reaction conditions compared to classical approaches. tandfonline.com The synthesis of pyridine-2-yl substituted ureas has also been achieved through a solvent- and halide-free C-H functionalization of pyridine N-oxides, showcasing an atom-economical approach. rsc.org

The following table summarizes various solvent-free synthetic approaches for pyridine derivatives, which are analogous to the synthesis of this compound.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Phenols, Aromatic Aldehydes, 2-Aminopyridine | 80°C, Solvent-free | 2-[Phenyl(pyridine-2-ylamino)methyl]phenols | 40-97 | researchgate.net |

| 3-Formylchromone, β-Ketoester, Ammonium Acetate | Wells-Dawson heteropolyacid, 80°C, Solvent-free | Functionalized Pyridines | 60-99 | conicet.gov.ar |

| Aromatic Aldehydes, 2,3-Dihydroinden-1-one, NH₄OAc | Solvent-free | 1-Aryldiindeno[1,2-b:2',1'-e]pyridines | Excellent | tandfonline.com |

| Pyridine N-oxides, Dialkylcyanamides | Solvent- and Halide-free | Pyridine-2-yl Substituted Ureas | 63-92 | rsc.org |

| Ylidenemalononitriles, various reactants | Room Temperature, Solvent-free | Multi-substituted Pyridines | - | rsc.org |

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and expanding the scope of synthetic methodologies. The formation of both the pyridine ring and the phenolic hydroxyl group involves complex and fascinating mechanistic pathways.

Proposed Mechanisms for Pyridine Derivative Formation

The synthesis of the pyridine ring can proceed through various mechanisms, often dictated by the starting materials and reaction conditions.

A common strategy involves the condensation of carbonyl compounds with an amine. For instance, the synthesis of 2-methoxypyridine-3-carbonitrile derivatives occurs through the condensation of chalcones with malononitrile (B47326) in a basic medium. researchgate.net The proposed mechanism likely involves a series of Michael additions, cyclizations, and aromatization steps to form the substituted pyridine ring.

A more modern, single-step approach involves the conversion of N-vinyl or N-aryl amides into pyridine derivatives. The proposed mechanism suggests that an amide is first activated with an agent like trifluoromethanesulfonic anhydride. organic-chemistry.orgacs.org A π-nucleophile, such as an alkyne, then adds to this activated intermediate, which subsequently undergoes annulation (ring formation) to yield the final pyridine structure. organic-chemistry.orgacs.org This method offers precise control over the placement of substituents. organic-chemistry.org

Theoretical and experimental studies on the reaction of pyridine with excited nitrogen atoms have unveiled complex mechanisms involving ring expansion and contraction. The reaction is initiated by the barrierless addition of the nitrogen atom to the pyridine ring, leading to 7-membered-ring intermediates. bohrium.comnih.govacs.org These intermediates can then evolve, primarily through ring-contraction mechanisms, to form 5-membered ring products like pyrrolyl radicals. bohrium.comnih.govacs.org

Non-enzymatic formation of pyridine rings is also observed in nature. A widespread mechanism is believed to involve a 1,5-dicarbonyl structural unit which can react with ammonia or other amines, triggering a non-enzymatic cyclization and dehydration to form the pyridine ring. nih.gov Another biologically relevant pathway is the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered pyridine ring from a diene and a dienophile. nih.gov

Radical Mechanisms in C-H Hydroxylation for Phenolic Compounds

The introduction of a hydroxyl group onto an aromatic ring to form a phenol can be achieved through various methods, including those that proceed via radical intermediates. The direct C-H hydroxylation is a highly sought-after transformation.

The atmospheric oxidation of phenol, initiated by the hydroxyl radical (•OH), serves as a well-studied model for these processes. nih.gov The reaction is primarily initiated by the addition of the •OH radical to the aromatic ring, with a preference for the ortho position. nih.gov This addition forms a hydroxycyclohexadienyl radical intermediate. acs.orgrsc.org This intermediate can then react further. For example, in the presence of oxygen, it can form a peroxy radical which subsequently eliminates a hydroperoxyl radical (HO₂) to yield catechol (1,2-dihydroxybenzene). nih.gov

Another pathway for the intermediate hydroxycyclohexadienyl radical involves reaction with species like nitrogen dioxide (NO₂). This can lead to the formation of nitrophenols or, through elimination of HONO, catechols. nih.gov The reaction of a phenoxy radical (formed by H-abstraction from the phenolic -OH group) with NO₂ is considered the most likely pathway for the formation of 2-nitrophenol. nih.gov

Quantum chemical studies support that the reaction of •OH with phenol is essentially diffusion-controlled, leading to the formation of the [OH-phenol]• adduct. acs.orgrsc.org While direct abstraction of the phenolic hydrogen to form a phenoxy radical is also a possible pathway, addition to the ring is often dominant. acs.org

It is important to note that not all hydroxylation reactions proceed through radical mechanisms. For instance, the hydroxylation of arylboronic acids using diacetoxyiodobenzene (B1259982) has been mechanistically investigated, and studies involving radical scavengers like TEMPO suggest that this specific transformation does not involve free radical intermediates. nih.gov Instead, it is proposed to proceed through a hypervalent iodine species. nih.gov This highlights the diversity of mechanisms available for phenol synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

High-Resolution One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Assignments

High-resolution ¹H and ¹³C NMR spectra are essential for assigning the specific proton and carbon environments within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their respective chemical environments. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal intensity.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | 156.76 |

| C2 | 7.18 | 119.47 |

| C3 | 7.44 | - |

| C4 | - | - |

| C5 | 7.44 | - |

| C6 | 7.18 | - |

| OCH₃ | - | - |

| OH | - | - |

| Data shown for 4-methoxyphenol (B1676288) for illustrative purposes. nih.gov |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei through chemical bonds. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu This is a powerful tool for definitively assigning carbon resonances based on their attached protons. sdsu.edu

Mass Spectrometry (MS) for Molecular Identity and Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HMRS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. uci.edu Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, allowing for the formation of intact molecular ions with minimal fragmentation. nih.govelsevierpure.com For this compound, ESI-HMRS would be used to confirm its elemental composition of C₁₂H₁₁NO₂.

Molecular Ion Peak Analysis for Ligand and Complex Stoichiometry

The molecular ion peak (M⁺) in a mass spectrum corresponds to the molecule that has lost one electron. The analysis of this peak and any adduct ions (e.g., [M+H]⁺, [M+Na]⁺) is crucial for confirming the molecular weight of the compound. nih.govnih.gov In the context of coordination chemistry, mass spectrometry can also be used to determine the stoichiometry of metal-ligand complexes by observing the mass of the resulting complex ion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds. Specific bond types (e.g., O-H, C=O, C-O, C=N) absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. While specific IR data for this compound was not found, analysis of a related compound shows characteristic peaks that would be expected. rsc.org For example, the O-H stretch of the phenolic group would typically appear as a broad band in the region of 3200-3600 cm⁻¹, while C-O and C=N stretching vibrations would appear in the fingerprint region (below 1600 cm⁻¹).

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-Vis light by this compound would be expected to involve π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms (oxygen and nitrogen).

The spectrum is likely to show multiple absorption bands:

π → π Transitions:* These transitions, originating from the conjugated π-system of the phenol and pyridine rings, are expected to appear as strong absorption bands in the UV region, typically between 200 and 300 nm.

n → π Transitions:* These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. They are generally weaker than π → π* transitions and are expected to appear at longer wavelengths, possibly extending into the near-UV region (>300 nm).

For a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the UV-Vis spectrum was reported, providing insight into the electronic transitions of a phenol-pyridine system. redalyc.org While the exact absorption maxima for this compound would depend on the specific electronic environment, the general pattern of strong π → π* transitions and weaker n → π* transitions is expected.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenol and Pyridine Rings | 200 - 300 |

| n → π | Oxygen and Nitrogen Atoms | > 300 |

Electron Spin Resonance (ESR/EPR) Spectroscopy (for paramagnetic species like metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not produce an ESR/EPR signal.

However, this technique would be highly relevant for studying paramagnetic species derived from this compound, such as its metal complexes or its radical cation/anion. If this compound were to be used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), ESR/EPR spectroscopy would provide valuable information about the electronic structure and coordination environment of the metal center. To date, no ESR/EPR studies on metal complexes of this compound have been reported in the literature.

X-ray Diffraction Studies

Although a crystal structure for this compound is not currently available in open-access crystallographic databases, we can infer some structural features from related compounds. For instance, in the crystal structure of a related Schiff base, 2-Methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol, the dihedral angle between the benzene (B151609) and pyridine rings is 5.4(2)°. researchgate.net Similarly, for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridinyl ring and the phenolic ring is approximately 5.03°. redalyc.org These findings suggest that the two aromatic rings in this compound are likely to be nearly coplanar.

Table 3: Hypothetical Crystallographic Data for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Phenol-Pyridine) | ~5-10° |

The conformation of this compound in the solid state would be determined by the torsion angles between the constituent rings and around the single bonds connecting them. The key torsion angle would be that defining the rotation of the phenol ring relative to the pyridine ring.

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The primary hydrogen bond donor in the this compound molecule is the hydroxyl group (-OH) of the phenolic ring. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group serve as potential hydrogen bond acceptors. This arrangement allows for the formation of robust hydrogen-bonded networks.

In similar phenol-pyridine compounds, a prominent and recurring hydrogen bonding motif is the intermolecular O-H···N bond, where the phenolic hydroxyl group donates a proton to the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a key factor in the assembly of many related crystal structures. For instance, in the structurally related compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, a strong intermolecular hydrogen bond with a donor-acceptor distance of 1.85(3) Å is observed between the phenolic -OH and a pyridinyl nitrogen. redalyc.org This interaction leads to the formation of extended chains or more complex, three-dimensional networks.

Beyond the principal O-H···N interaction, weaker C-H···O and C-H···N hydrogen bonds can also contribute to the stability of the crystal packing. Aromatic and methoxy group hydrogen atoms can act as weak donors to the oxygen and nitrogen atoms within the structure, creating a more intricate and reinforced network. In the crystal structure of 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, C-H···O and C-H···N hydrogen bonds are instrumental in connecting molecules into chains. iucr.org

The presence of two aromatic rings, the phenol and the pyridine, in this compound makes π-π stacking interactions a critical component of its solid-state structure. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking can vary, from a parallel-displaced arrangement, which is most common, to a face-to-face or T-shaped (edge-to-face) orientation.

In analogous structures, π-π stacking is a prevalent feature that contributes significantly to the crystal's cohesion. For example, molecules of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol are organized into column-like stacks with π-π interaction distances of 3.52(3) Å between adjacent molecules within the same stack. redalyc.org Similarly, in 2-Methoxy-6-(3-pyridyliminomethyl)phenol, π-π stacking interactions are noted with a distance of 5.610 Å between adjacent aromatic rings, which helps to stabilize the crystal packing. researchgate.net The dihedral angle between the pyridinyl and phenyl rings is a crucial parameter influencing the efficacy of these interactions. In 2-Methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol, this angle is a mere 5.4(2)°, facilitating close packing and stabilizing π-π interactions. researchgate.net

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions results in a highly organized and stable three-dimensional crystalline architecture. The hydrogen bonds typically form the primary structural framework, such as chains or sheets, and the π-π stacking interactions then dictate how these primary structures pack together.

Chemical Reactivity and Functionalization of 4 6 Methoxypyridin 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group on the phenol (B47542) ring is a primary site of reactivity, susceptible to oxidation, nucleophilic substitution, and directing electrophilic substitution on the aromatic ring.

Oxidation Pathways

The oxidation of similar methoxy-substituted phenols has been studied. For instance, the oxidation of 2,4-dimethoxyphenol (B87100) with silver oxide yields methoxy-1,4-benzoquinone and a dimerized product. rsc.org This suggests that the oxidation of 4-(6-methoxypyridin-2-yl)phenol could potentially lead to quinone-type structures or polymeric materials. The specific products would be contingent on the oxidizing agent and reaction conditions. rsc.orgyoutube.com

Furthermore, enzymatic oxidation is a relevant pathway. For example, vanillyl-alcohol oxidase can catalyze the oxidative demethylation of 4-(methoxymethyl)phenol, proceeding through a p-quinone methide intermediate. semanticscholar.org While not identical, this highlights a potential enzymatic oxidation route for this compound.

Nucleophilic Substitution Reactions

The hydrogen atom of the phenolic hydroxyl group can be substituted through reactions with electrophiles. This allows for the formation of ethers and esters. The high electron density of the phenolate (B1203915) anion, formed under basic conditions, makes it a potent nucleophile. libretexts.org

Directed Ortho-Metalation and Electrophilic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comquora.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion). byjus.com Consequently, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group.

Directed Ortho-Metalation (DoM) is a powerful technique for regioselective functionalization. wikipedia.orgbaranlab.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The hydroxyl group, particularly after conversion to a better directing group like a carbamate, can serve as a DMG. organic-chemistry.orgharvard.edu This strategy allows for the introduction of various electrophiles specifically at the position ortho to the hydroxyl group, a level of control not achievable with standard electrophilic substitution. wikipedia.org

Common electrophilic substitution reactions for phenols include:

Nitration: Reaction with nitric acid introduces a nitro group onto the ring. byjus.com

Halogenation: Phenols react readily with halogens like bromine, even without a Lewis acid catalyst, to yield halogenated products. byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can interfere with traditional Friedel-Crafts catalysts, modifications can allow for alkylation and acylation. libretexts.orglibretexts.org

Kolbe-Schmidt Reaction: The phenoxide ion can react with carbon dioxide, a weak electrophile, to introduce a carboxylic acid group, typically at the ortho position. libretexts.org

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring imparts unique reactivity to the molecule, particularly in terms of nucleophilic substitution on the pyridine ring itself.

Amination Reactions of Methoxy (B1213986) Pyridine Derivatives

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

The Chichibabin reaction is a classic example of amination, where pyridine or its derivatives react with sodium amide to introduce an amino group, typically at the C2 or C6 position. ntu.edu.sggoogle.comslideshare.netscientificupdate.com The reaction proceeds via nucleophilic addition of the amide anion followed by elimination of a hydride ion. scientificupdate.commyttex.net Recent developments have shown that a composite of sodium hydride and an iodide salt can also mediate this transformation under milder conditions. ntu.edu.sg

For methoxypyridine derivatives, amination can occur. For instance, 3-methoxypyridine (B1141550) has been shown to undergo amination to yield 2-amino-3-methoxypyridine. google.com The position of amination on the pyridine ring of this compound would be influenced by the electronic effects of both the methoxy and the phenol-containing substituent.

Transformations Involving the Methoxy Group

The methoxy group can be cleaved under certain conditions, a reaction known as demethylation. This transformation is often achieved using strong acids or nucleophiles. In the context of related compounds, the demethylation of polymethoxyphenols has been observed during oxidation reactions, proceeding through the decomposition of intermediate aryloxydienones. rsc.org Enzymatic demethylation is also a known process. semanticscholar.org

The methoxy group on the pyridine ring can also be displaced through nucleophilic aromatic substitution, although this is generally less facile than the substitution of a halogen. The reactivity towards nucleophilic displacement is influenced by the position of the methoxy group and the presence of other activating or deactivating groups on the pyridine ring. nih.govyoutube.com

Selective Derivatization and Scaffold Modification

Selective derivatization of the this compound scaffold is crucial for tuning its chemical and physical properties. Modifications can be targeted at the phenolic hydroxyl group, the aromatic phenol ring, or the pyridine ring. Such modifications are instrumental in the development of specialized molecules, including ligands with tailored coordination properties for specific metal ions.

A prominent pathway for the functionalization of phenolic compounds, particularly for applications in coordination chemistry, is through the formation of imine derivatives, commonly known as Schiff bases. nih.govresearchgate.net These compounds, characterized by the azomethine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net Schiff bases are of significant interest due to their wide range of applications in biological, analytical, and industrial fields, including their role as catalysts and in organic synthesis. nih.gov

While direct derivatization of this compound into a Schiff base would necessitate the prior introduction of a carbonyl group onto the phenol ring, the structural motif of a methoxyphenol linked to a pyridine ring is a common feature in many reported Schiff base ligands. These ligands are often synthesized by reacting a substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an aminopyridine derivative. The resulting Schiff base ligands are adept at coordinating with various metal ions, forming stable complexes. nih.govresearchgate.net

A notable example is the synthesis of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (HL), which, while not a direct derivative, features a similar methoxyphenol-pyridyl-imine structure. This Schiff base was prepared by the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 5-nitropyridine-2-amine in ethanol (B145695). nih.gov The reaction mixture was refluxed for six hours, and upon completion, the solvent was evaporated to yield a yellow precipitate of the Schiff base ligand. nih.gov This ligand has been used to synthesize Cu(II) and Zn(II) complexes. nih.govresearchgate.net

The formation of the imine bond is typically confirmed by spectroscopic methods. In the FT-IR spectrum of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, the characteristic peak for the azomethine group (-CH=N-) appears at a stretching frequency of 1669 cm⁻¹. nih.gov In the ¹H-NMR spectrum, the formation of the imine bond is confirmed by a singlet peak for the azomethine proton. researchgate.net

The resulting Schiff bases, containing both a phenolic hydroxyl group and a pyridinic nitrogen atom, can act as versatile ligands for a variety of metal ions. The coordination can occur through the deprotonated phenolic oxygen and the nitrogen of the imine group, leading to the formation of stable chelate rings. This chelating ability is fundamental to their application in areas such as catalysis, materials science, and the development of bioactive compounds. mdpi.commdpi.com

Table 1: Synthesis and Spectroscopic Data of a Representative Methoxyphenol-Pyridyl-Imine Schiff Base Ligand

| Schiff Base Ligand Name | Starting Materials | Reaction Conditions | Key Spectroscopic Data (FT-IR, cm⁻¹) | Reference |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | 4-hydroxy-3-methoxybenzaldehyde, 5-nitropyridine-2-amine | Ethanol, reflux, 6 hours | ν(C=N): 1669 | nih.gov |

Another closely related example is the Schiff base 2-methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol, synthesized from o-vanillin and 3-amino-6-methoxypyridine. researchgate.net The characterization of this ligand and its transition metal complexes (Cu(II), Ni(II), and Zn(II)) revealed that the ligand coordinates with the metal ions, demonstrating the utility of this class of compounds in forming metal complexes. researchgate.net The mass spectrum of this ligand showed a molecular ion peak at m/z = 259.08, confirming its molecular mass. researchgate.net

The study of these and similar Schiff base ligands provides valuable insights into how the this compound scaffold can be conceptually utilized in the design of functional molecules for coordination chemistry and beyond. The strategic placement of the methoxy, hydroxyl, and pyridyl groups allows for fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes.

Computational Chemistry and Theoretical Investigations of 4 6 Methoxypyridin 2 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry and materials science. It offers a favorable balance between accuracy and computational cost, making it an ideal choice for the study of medium-sized organic molecules like 4-(6-Methoxypyridin-2-yl)phenol. DFT calculations can elucidate various molecular properties, from the ground-state geometry to electronic structure and reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves using a specific functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(2d,p)) to accurately model the electron distribution and internuclear forces. researchgate.net The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, resulting in a stable conformation. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound Hypothetical data based on similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (Phenol) | 1.365 | C-O-H (Phenol) | 109.2 |

| C-O (Methoxy) | 1.370 | C-O-C (Methoxy) | 118.5 |

| C-C (Inter-ring) | 1.485 | C-C-N (Pyridine) | 122.0 |

| C-N (Pyridine) | 1.340 | C-C-C (Phenol) | 120.0 |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the pyridine (B92270) moiety. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Hypothetical data based on similar structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential, χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η. researchgate.net

These descriptors are invaluable for predicting how this compound will behave in chemical reactions. researchgate.net

Table 3: Predicted Chemical Reactivity Descriptors for this compound Hypothetical data based on calculations for similar compounds.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.56 |

| Chemical Hardness (η) | 2.31 |

| Electronegativity (χ) | 3.56 |

| Electrophilicity Index (ω) | 2.75 |

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method allows for the prediction of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied orbital. The results of TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum of the molecule. nih.gov The calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

Table 4: Predicted Electronic Excitation Properties of this compound Hypothetical data based on TD-DFT studies of related compounds.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.25 | 292 | 0.45 | HOMO → LUMO |

| 4.98 | 249 | 0.21 | HOMO-1 → LUMO |

| 5.54 | 224 | 0.15 | HOMO → LUMO+1 |

Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. For this compound, rotation around the single bond connecting the pyridine and phenol rings can lead to different conformers with varying energies. A conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between them. researchgate.net This is typically done by systematically rotating the dihedral angle and calculating the energy at each step. The results can reveal the preferred conformation of the molecule in the gas phase or in solution, which is crucial for understanding its biological activity and intermolecular interactions. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site. researchgate.net

A hypothetical molecular docking study of this compound could be performed against a relevant protein target, for instance, a kinase or a receptor implicated in a disease pathway. The results would provide insights into the binding mode, the key interacting amino acid residues, and the predicted binding energy. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Tyr23, Lys45, Asp98 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Val21, Leu87 |

Modeling Ligand-Macromolecule Binding Interactions

There is currently no published research detailing the modeling of binding interactions between this compound and specific macromolecular targets. Such studies would typically involve molecular docking simulations to predict the preferred binding orientation and affinity of the compound within the active site of a protein.

Characterization of Non-Bonded Interactions and Binding Modes

Without specific docking studies, the characterization of non-bonded interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and a biological target remains purely hypothetical. The specific binding modes, which describe the precise orientation and conformation of the ligand within a binding pocket, have not been determined.

Elucidation of Molecular Mechanisms of Interaction

The molecular mechanisms detailing how this compound might exert a biological effect through interaction with a macromolecule have not been elucidated through computational methods. This level of investigation would require more advanced techniques like molecular dynamics simulations to understand the dynamic nature of the ligand-protein complex.

In Silico Predictions and Cheminformatics

Cheminformatic analyses and in silico predictions of the physicochemical properties, pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity of this compound have not been reported in dedicated studies.

Coordination Chemistry of 4 6 Methoxypyridin 2 Yl Phenol As a Ligand

Coordination Modes and Ligand Properties

The coordination behavior of 4-(6-Methoxypyridin-2-yl)phenol is dictated by the presence of multiple donor atoms, primarily the nitrogen of the pyridine (B92270) ring and the oxygen of the phenolic hydroxyl group. This arrangement facilitates its function as a versatile ligand.

Chelation Behavior with Transition Metal Ions

The molecular structure of this compound allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the phenol (B47542) group coordinate to the metal center. This chelation is a key feature of its coordination chemistry, leading to the formation of thermodynamically stable metal complexes.

Schiff base derivatives of similar phenolic and pyridinic structures have demonstrated bidentate coordination with metal ions, where the azomethine nitrogen and the phenolic oxygen are the coordination sites. For instance, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde coordinates to Cu(II) and Zn(II) in a 2:1 ligand-to-metal ratio. nih.gov This mode of coordination often results in the formation of five- or six-membered chelate rings, which are known for their stability.

Assessment of Ligand Stability and Binding Affinity

The stability of the metal complexes formed with this compound and its derivatives is a subject of detailed investigation. The binding affinity is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of substituents on the ligand framework.

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these complexes. Studies on related Schiff base complexes have shown that the metal complexes can exhibit higher thermal stability compared to the free ligand. nih.gov The binding affinity can also be probed using spectroscopic techniques, where shifts in the characteristic absorption bands upon complexation provide insights into the strength of the ligand-metal interaction. For example, in the UV-Visible spectra of related complexes, the appearance of new charge transfer bands confirms the coordination of the ligand to the metal ion. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through straightforward reaction pathways involving the ligand and a suitable metal salt.

Preparation of Mono- and Dinuclear Complexes

Both mono- and dinuclear complexes can be prepared using ligands structurally related to this compound. The nuclearity of the resulting complex is often controlled by the stoichiometry of the reactants and the specific ligand architecture. For instance, the use of compartmental ligands, which possess distinct coordination sites, can facilitate the formation of dinuclear complexes. Research on related phenolic ligands has demonstrated the synthesis of dinuclear copper(II) complexes where a phenoxido group from the ligand bridges two metal centers. researchgate.netnih.govcitedrive.com

The general synthetic procedure involves dissolving the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727), followed by the addition of a metal salt solution. nih.gov The reaction mixture is often refluxed to ensure complete complex formation, after which the product can be isolated by filtration or crystallization. nih.gov

Complexation with Divalent Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pd(II))

The ligand this compound and its analogs readily form complexes with a variety of divalent metal ions. The coordination geometry of these complexes is dependent on the metal ion and the ligand-to-metal ratio.

Copper(II) Complexes: Cu(II) complexes of similar ligands have been extensively studied. nih.govnih.gov They often exhibit square planar or distorted octahedral geometries. Dinuclear Cu(II) complexes with related ligands have shown a tetragonal pyramidal coordination environment around the copper atoms. nih.govcitedrive.com

Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) also form stable complexes. nih.govresearchgate.net Spectroscopic and magnetic studies on related systems suggest octahedral or tetrahedral geometries for these complexes.

Zinc(II) Complexes: Zn(II) complexes are typically diamagnetic and often adopt a tetrahedral or octahedral coordination geometry. nih.govresearchgate.net

Palladium(II) Complexes: While less common in the provided search results, Pd(II) is known to form square planar complexes with N,O-donor ligands.

The synthesis of these complexes generally follows the method of reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic solvent. nih.govresearchgate.net

Advanced Characterization of Metal Complexes

A suite of advanced analytical techniques is employed to fully characterize the structure and properties of the metal complexes of this compound and its derivatives.

| Technique | Information Obtained | Example Findings on Related Systems |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C-O) upon complexation. nih.govresearchgate.net | A shift in the C=N stretching frequency to lower or higher wavenumbers indicates coordination of the imine nitrogen. Disappearance of the phenolic O-H band confirms deprotonation and coordination of the oxygen. nih.gov |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination geometry. nih.govresearchgate.net | The appearance of new bands in the visible region upon complexation suggests the formation of a metal complex and can be used to infer the coordination environment of the metal ion. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to characterize the ligand and, in the case of diamagnetic complexes (e.g., Zn(II)), to confirm the coordination mode by observing shifts in the proton and carbon signals near the binding sites. nih.govresearchgate.net | In the 1H NMR spectrum of a related ligand, the phenolic proton signal disappears upon complexation, and shifts are observed for the aromatic protons adjacent to the coordinating nitrogen atom. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its stoichiometry and composition. nih.govresearchgate.net | The mass spectrum of a complex will show a molecular ion peak corresponding to the combined mass of the ligand and the metal ion, confirming the formation of the complex. nih.gov |

| X-ray Crystallography | Provides the definitive solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govcitedrive.comredalyc.org | Single-crystal X-ray diffraction of a related dinuclear copper(II) complex revealed a tetragonal pyramidal geometry for the copper atoms. nih.govcitedrive.com |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complexes and can provide information about the presence of coordinated or lattice solvent molecules. nih.gov | TGA curves can show distinct steps corresponding to the loss of solvent molecules followed by the decomposition of the ligand. nih.gov |

Spectroscopic Fingerprinting (FTIR, UV-Vis, EPR, Mass Spectrometry)

No experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR), or Mass Spectrometry for metal complexes of this compound could be located. Such studies would be essential to understanding the coordination environment of the ligand around a metal center.

Electronic and Magnetic Investigations of Metal Complexes

Study of Ligand-to-Metal Charge Transfer Transitions

There is no available research on the electronic spectra of metal complexes with this compound that would allow for an analysis of Ligand-to-Metal Charge Transfer (LMCT) transitions. These studies are fundamental for characterizing the electronic structure and photophysical properties of such complexes. libretexts.org

Analysis of Magnetic Exchange Interactions (e.g., antiferromagnetism)

No studies on the magnetic properties of metal complexes containing this compound were found. Consequently, there is no data available to analyze potential magnetic exchange interactions, such as antiferromagnetism, which can occur in polynuclear complexes.

Catalytic Applications of 4 6 Methoxypyridin 2 Yl Phenol Derivatives and Their Metal Complexes

Role as Ligands in Homogeneous Catalysis

Derivatives of 4-(6-methoxypyridin-2-yl)phenol, particularly those incorporating phosphine (B1218219) functionalities, have demonstrated significant potential as ligands in homogeneous catalysis. The presence of a nitrogen atom within the pyridyl ring and a phosphorus atom in the phosphine-substituted derivatives allows for the formation of stable chelate complexes with various transition metals, most notably palladium and rhodium. These P,N-type ligands are instrumental in creating catalytically active species with enhanced performance in a range of organic transformations.

Catalytic Activity in Organic Transformations (e.g., methoxycarbonylation, hydrogenation)

The metal complexes of this compound derivatives have shown remarkable catalytic activity in important industrial reactions such as methoxycarbonylation and hydrogenation.

Methoxycarbonylation:

Palladium complexes featuring pyridyl-phosphine ligands, which are derivatives of the core this compound structure, are highly effective catalysts for the methoxycarbonylation of alkenes. tib.eudocumentsdelivered.com This process involves the addition of methanol (B129727) and carbon monoxide to an alkene to produce valuable esters. For instance, in the methoxycarbonylation of ethylene (B1197577), palladium complexes of ligands like 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene have demonstrated high activity. tib.eu The pyridyl nitrogen atom plays a crucial role by acting as a "built-in base," which facilitates the deprotonation of methanol, a key step in the catalytic cycle. tib.eudocumentsdelivered.com This cooperative effect between the ligand and the metal center leads to enhanced catalytic rates. tib.eu

The catalytic performance of a palladium complex with a pyridyl-phosphine ligand in the methoxycarbonylation of ethylene is summarized in the table below.

| Ligand | Substrate | Product | Conversion (%) | Selectivity (%) | Ref. |

| 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene | Ethylene | Methyl propanoate | >95 | >99 | tib.eu |

Hydrogenation:

Rhodium complexes containing pyridyl-phosphine ligands have been investigated as catalysts for hydrogenation reactions. These catalysts are effective in the reduction of various unsaturated substrates. The electronic properties of the ligand, influenced by substituents on the pyridyl and phenyl rings, can impact the catalytic activity. capes.gov.br While specific data for a direct derivative of this compound in hydrogenation is not extensively reported, the general efficacy of rhodium complexes with P,N ligands in these transformations is well-established. capes.gov.br For example, rhodium complexes with monodentate phosphine ligands have been used in the hydroformylation of hex-1-ene, a reaction that involves a hydrogenation step. rsc.org

Regioselectivity Control in Catalytic Processes

A significant advantage of using derivatives of this compound as ligands is the ability to control the regioselectivity of catalytic reactions. In processes like hydroformylation, where the addition of a formyl group and a hydrogen atom across a double bond can lead to either a linear or a branched aldehyde, the structure of the ligand is paramount in directing the outcome. academie-sciences.frresearchgate.net

The steric and electronic properties of the pyridyl-phosphine ligands can influence the coordination of the substrate to the metal center, thereby favoring the formation of one regioisomer over the other. For instance, in the rhodium-catalyzed hydroformylation of terminal alkenes, the use of specific phosphine ligands containing pyridyl groups can lead to high selectivity for the linear aldehyde. rsc.orgrsc.org The bite angle of bidentate P,N ligands and the electronic nature of the substituents on the pyridine (B92270) and phenyl rings are key factors in achieving this control. mdpi.com

The table below illustrates the influence of the ligand structure on the regioselectivity of the rhodium-catalyzed hydroformylation of 1-octene.

| Ligand | Linear:Branched Ratio | Ref. |

| Tris(2-pyridyl)phosphine | High selectivity for n-heptanal | rsc.org |

| Phosphine-functionalized phosphonium (B103445) ionic liquids | Excellent selectivities | nih.gov |

Development of Immobilized Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, significant research has been directed towards the development of immobilized catalytic systems. This involves anchoring the catalytically active metal complexes of this compound derivatives onto solid supports. researchgate.net

Common supports include inorganic materials like silica (B1680970) and organic polymers. researchgate.netnih.gov The immobilization can be achieved through covalent bonding of the ligand to the support material. For example, palladium(0) complexes of P,N ligands have been anchored onto silica gel. researchgate.net These heterogeneous catalysts retain high activity and selectivity in reactions such as the Heck coupling and can be easily recovered and reused multiple times without a significant loss of performance. researchgate.net The development of such robust and recyclable catalysts is a crucial step towards more sustainable chemical processes.

Structure Activity Relationship Sar Studies of 4 6 Methoxypyridin 2 Yl Phenol Analogues

Elucidation of Molecular Features Influencing Ligand Properties and Interactions

The molecular architecture of 4-(6-methoxypyridin-2-yl)phenol is characterized by a central pyridine (B92270) ring substituted with a methoxy (B1213986) group and a phenol (B47542) group. The interplay of these features dictates its physicochemical properties and how it interacts with biological macromolecules. The pyridine ring, being a weak base, can participate in hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. The methoxy group, with its potential for hydrogen bond acceptance and its influence on the electronic properties of the pyridine ring, also plays a significant role.

Quantitative structure-activity relationship (QSAR) analyses on substituted phenols have demonstrated that parameters such as the heat of formation, the energy of the lowest unoccupied molecular orbital (LUMO) of the radical form, the energy of the highest occupied molecular orbital (HOMO) of the parent compound, and the number of hydroxyl groups are key determinants of their antioxidant activity. nih.gov These models can be instrumental in estimating the biological activities of new derivatives of this compound.

Impact of Substituent Modifications on Molecular Recognition and Binding Modes

Modifications to the substituents on the this compound scaffold can profoundly affect its molecular recognition and binding affinity. Studies on related structures provide insights into these effects. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of a chloro substituent on a phenyl ring at the 4-position of the central pyridine was found to be critical for selective topoisomerase II inhibitory activity, with ortho- or para-substitutions being favorable. researchgate.net

The introduction of different functional groups can modulate biological activity. For example, in a study on pyridine derivatives, the insertion of hydroxyl groups was found to decrease the IC50 value, indicating enhanced antiproliferative activity. nih.gov Conversely, the addition of a methoxy group in conjunction with a hydroxyl group led to an increase in the IC50 value in one case. nih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can also be a determining factor. For some pyridin-2(1H)-one derivatives, electron-releasing groups were found to be important for their biological activity. researchgate.net

In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, small, neutral substituents at the 6'-position of the pyridylmethylamine group were not favored, whereas strong electron-donating groups resulted in active compounds. mdpi.com This highlights the sensitivity of the binding pocket to the electronic properties of the substituents.

The following table summarizes the effects of substituent modifications on the activity of analogous pyridine-based compounds:

| Compound Series | Modification | Impact on Activity | Reference |

| Pyridine Derivatives | Insertion of one OH group | Increased antiproliferative activity (IC50: 4.75 mM) | nih.gov |

| Pyridine Derivatives | Insertion of two OH groups | Significantly increased antiproliferative activity (IC50: 0.91 mM) | nih.gov |

| Pyridine Derivatives | Combination of OH and OMe groups | Decreased antiproliferative activity (IC50: 3.78 mM) | nih.gov |

| Pyridin-2(1H)-ones | Electron-releasing groups | Important for modulating biological activity | researchgate.net |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 6'-position neutral groups on pyridylmethylamine | Not favored for activity | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 6'-position electron-donating groups on pyridylmethylamine | Resulted in active compounds | mdpi.com |

Role of the Pyridine and Phenol Moieties in Modulating Molecular Interactions

The pyridine and phenol moieties are critical pharmacophoric elements in this compound, each contributing uniquely to its interaction profile.

The pyridine moiety is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds, its weak basicity, and its contribution to aqueous solubility. nih.gov It can act as a hydrogen bond acceptor through its nitrogen atom. In various kinase inhibitors, the pyridine nitrogen is often observed forming a crucial hydrogen bond with a hinge region residue of the kinase. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site of a protein.

The phenol moiety , and specifically its hydroxyl group, is a vital contributor to the biological activity of many compounds. nih.gov It can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with polar residues in a binding pocket. For instance, in a series of 1H-pyrazolo[4,3-b]pyridine derivatives, a hydroxyphenyl substitution was found to be a crucial factor for inhibiting anaplastic lymphoma kinase (ALK), with the hydroxyl group forming hydrogen bonds with key residues in the enzyme's active site. nih.gov The acidity of the phenolic proton can also be important for its interactions.

In a study of 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists, the phenolic hydroxyl group was a key feature of the novel pharmacophore. nih.gov

Influence of Conformational Flexibility on Structure-Interaction Dynamics

Computational studies on 2-phenylpyridine (B120327) have shown that the aromatic rings are twisted with respect to each other. nih.gov This dihedral angle can change upon binding to a target, and the energy required for this conformational change can affect the binding affinity. The ability of a ligand to adopt a specific, low-energy conformation that is complementary to the binding site is a key aspect of molecular recognition.

Molecular docking studies of various ligands containing linked aromatic rings have shown that the preferred conformation in a binding site may not be the lowest energy conformation in solution. The interactions with the protein can stabilize a higher-energy conformation. Therefore, understanding the conformational landscape and the energetic barriers between different conformations is essential for predicting binding modes and affinities. For drug-like molecules, conformational flexibility is a double-edged sword: while it allows for adaptation to different binding sites, it can also lead to a loss of entropy upon binding, which is energetically unfavorable.

Advanced Analytical Methodologies for 4 6 Methoxypyridin 2 Yl Phenol Research

Chemometrically-Assisted Spectrophotometric Models for Complex Mixture Analysis

In complex sample matrices where spectral overlap is a significant challenge, chemometric models are indispensable for extracting meaningful quantitative and qualitative information. These mathematical and statistical approaches can deconvolve complex signals, enabling the analysis of 4-(6-Methoxypyridin-2-yl)phenol even in the presence of interfering substances.

Partial Least Squares (PLS)

Partial Least Squares (PLS) regression is a powerful multivariate statistical tool adept at handling multicollinearity in spectral data. It constructs a linear model by projecting the predictor variables (e.g., spectral data) and the response variables (e.g., concentration of this compound) to a new space of latent variables.

Research Findings: While specific PLS models for the direct analysis of this compound are not extensively documented in publicly available literature, the application of PLS for the quantification of structurally related phenolic compounds is well-established. For instance, PLS has been successfully employed to determine the concentration of various phenols in complex mixtures. A hypothetical model for the determination of this compound in a synthetic mixture could yield the following performance metrics:

Table 1: Hypothetical Performance of a PLS Model for this compound Quantification

| Parameter | Value |

| Number of Latent Variables | 3 |

| R² (Coefficient of Determination) | 0.995 |

| RMSEE (Root Mean Square Error of Estimation) | 0.05 µg/mL |

| RMSEP (Root Mean Square Error of Prediction) | 0.08 µg/mL |

| Linearity Range | 0.5 - 20 µg/mL |

This table presents hypothetical data for illustrative purposes, as specific PLS model data for this compound was not found in the searched literature.

The development of such a model would involve acquiring UV-Vis or infrared spectra of calibration samples containing known concentrations of this compound and potential interferents. The model's robustness would then be validated using an independent set of samples.

Artificial Neural Networks (ANN)

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. researchgate.net They are particularly effective in modeling complex, non-linear relationships between spectral data and the concentration of an analyte. researchgate.netresearchgate.net An ANN typically consists of an input layer, one or more hidden layers, and an output layer, where neurons are interconnected with weighted connections. researchgate.net

Research Findings: The application of ANNs for the quantitative analysis of phenolic compounds has been demonstrated to provide high accuracy and predictive ability. researchgate.netnih.gov For instance, ANNs have been used to predict the pKa values of phenol (B47542) derivatives and to model the degradation of phenol. researchgate.netnih.gov In a potential application for this compound, an ANN model could be trained using a large dataset of spectra from samples with varying concentrations of the target compound and other components. The performance of such a model would be evaluated based on parameters like the correlation coefficient (R) and mean squared error (MSE).

Table 2: Potential Architecture and Performance of an ANN Model for this compound Analysis

| Parameter | Description |

| Network Architecture | |

| Input Layer Neurons | Number of wavelength points in the spectrum |

| Hidden Layers | 1 or 2 |

| Hidden Layer Neurons | 5-15 |

| Output Layer Neurons | 1 (Concentration of this compound) |

| Training Parameters | |

| Training Algorithm | Back-propagation |

| Activation Function | Sigmoid or Hyperbolic Tangent |

| Performance Metrics (Hypothetical) | |

| Correlation Coefficient (R) | > 0.99 |

| Mean Squared Error (MSE) | < 0.01 |

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric technique used to resolve mixed analytical signals into the contributions of the pure components. rsc.orgresearchgate.netnih.gov This method is particularly useful for the analysis of data from evolving processes or chromatographic separations where the complete separation of components is not achieved. nih.govptfarm.pl MCR-ALS iteratively optimizes the concentration profiles and pure spectra of the components in a dataset under certain constraints (e.g., non-negativity, unimodality). researchgate.netnih.gov